trans-2-Phenylcyclopropanecarboxaldehyde
Description
Significance of Cyclopropane (B1198618) Derivatives in Modern Synthetic Chemistry and Mechanistic Studies
The importance of cyclopropane derivatives in modern synthetic chemistry is multifaceted and continues to expand. The inherent ring strain of approximately 27.5 kcal/mol makes them reactive intermediates and versatile building blocks for the construction of more complex molecular architectures. unl.pt This strain energy can be harnessed to drive a variety of ring-opening reactions, providing access to a diverse range of functionalized acyclic and cyclic compounds.
In the realm of medicinal chemistry, the cyclopropane motif is a privileged scaffold. Its incorporation into drug molecules can significantly enhance biological activity and metabolic stability. nbinno.combulletin.am The rigid, three-dimensional structure of the cyclopropane ring acts as a conformational constraint, locking flexible molecules into bioactive conformations and improving their binding affinity to biological targets. nbinno.comacs.org Furthermore, the cyclopropyl (B3062369) group is often more resistant to metabolic degradation compared to its linear alkyl counterparts, leading to improved pharmacokinetic profiles of drug candidates. nbinno.com Notable examples of pharmaceuticals containing the cyclopropane ring include the antiviral agent Ciprofloxacin and the antidepressant Tranylcypromine. bulletin.amwikipedia.org
Cyclopropane derivatives also serve as invaluable mechanistic probes in the elucidation of reaction pathways. unl.ptnih.gov The well-defined stereochemistry and the predictable reactivity of the cyclopropane ring allow chemists to design experiments that can distinguish between different mechanistic possibilities, such as radical versus cationic intermediates. nih.gov The use of "radical clocks," where a cyclopropylcarbinyl radical undergoes a characteristic and rapid ring-opening, is a classic example of how these systems provide kinetic data on reaction intermediates.
trans-2-Phenylcyclopropanecarboxaldehyde as a Prototypical Chiral Aldehyde and Mechanistic Probe
This compound stands out as a prototypical chiral aldehyde, a class of compounds that are of immense importance in asymmetric synthesis. thieme-connect.comfrontiersin.org Chiral aldehydes are versatile building blocks that can be elaborated into a wide range of enantiomerically pure compounds, including alcohols, amines, and carboxylic acids. The aldehyde functionality is highly reactive and participates in a plethora of stereoselective transformations, such as aldol (B89426) reactions, Wittig reactions, and reductions.
The presence of the chiral cyclopropane ring in this compound provides a rigid framework that can influence the stereochemical outcome of reactions at the adjacent aldehyde group. This inherent chirality, coupled with the electronic effects of the phenyl group, makes it a valuable substrate for studying the principles of asymmetric induction. The stereocenter on the cyclopropane ring can direct the approach of incoming reagents, leading to the preferential formation of one diastereomer over another.
While specific mechanistic studies employing this compound as a probe are not extensively documented in readily available literature, its structure suggests significant potential in this area. The combination of a chiral center, a reactive aldehyde, and a phenyl-substituted cyclopropane ring allows for the investigation of facial selectivity in nucleophilic additions and the influence of the cyclopropyl group on the electronic properties of the carbonyl group. Dynamic NMR studies on the parent cyclopropanecarboxaldehyde (B31225) have revealed insights into its conformational preferences, a factor that would be further influenced by the bulky phenyl substituent in the trans configuration, thereby affecting its reactivity and stereodirecting ability. acs.org
Historical Context of Research on Cyclopropyl Aldehydes and Their Stereochemical Complexity
The history of cyclopropane chemistry dates back to the late 19th century with the first synthesis of cyclopropane itself by August Freund in 1881. wikipedia.org The development of synthetic methods for cyclopropane derivatives, including cyclopropyl aldehydes, has been a continuous area of research. Early methods for the synthesis of cyclopropanecarboxaldehyde were often tedious or required expensive starting materials. orgsyn.org A significant advancement came with the development of ring-contraction reactions, such as the rearrangement of 1,2-cyclobutanediol. orgsyn.org
A major breakthrough in cyclopropanation was the Simmons-Smith reaction, reported in 1958, which provided a general and relatively mild method for the conversion of alkenes to cyclopropanes using a zinc-copper couple and diiodomethane (B129776). masterorganicchemistry.comresearchgate.net This reaction, and its subsequent modifications, opened up access to a wide variety of substituted cyclopropanes, including precursors to cyclopropyl aldehydes.
The stereochemical complexity of cyclopropyl aldehydes arises from the presence of stereocenters on the three-membered ring. For a disubstituted cyclopropane like 2-phenylcyclopropanecarboxaldehyde, both cis and trans diastereomers exist, each as a pair of enantiomers. The synthesis of a single, desired stereoisomer presents a significant challenge that has been a driving force for the development of stereoselective cyclopropanation reactions and asymmetric synthesis methodologies. rsc.orgnih.gov Controlling both the relative (cis/trans) and absolute stereochemistry has been a key focus of modern organic synthesis. The development of chiral catalysts for cyclopropanation and the use of chiral auxiliaries have enabled the synthesis of enantiomerically enriched cyclopropane-carboxaldehydes, paving the way for their use as valuable building blocks in the synthesis of complex chiral molecules. rsc.orgnih.gov
Below is a table summarizing some key historical developments in the synthesis of cyclopropanes and their derivatives:
| Year | Development | Significance |
| 1881 | First synthesis of cyclopropane by August Freund. wikipedia.org | Marks the beginning of cyclopropane chemistry. |
| 1958 | The Simmons-Smith reaction is reported. masterorganicchemistry.comresearchgate.net | Provides a general and stereospecific method for cyclopropanation of alkenes. |
| 1971 | Synthesis of cyclopropanecarboxaldehyde via ring contraction of 1,2-cyclobutanediol. orgsyn.org | Offers a practical route to the parent cyclopropyl aldehyde. |
| 2000s | Development of asymmetric cyclopropanation methods. rsc.orgnih.gov | Enables the synthesis of enantiomerically enriched cyclopropane derivatives. |
Structure
3D Structure
Properties
IUPAC Name |
(1R,2R)-2-phenylcyclopropane-1-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c11-7-9-6-10(9)8-4-2-1-3-5-8/h1-5,7,9-10H,6H2/t9-,10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYJRXMZXDBSURR-UWVGGRQHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C2=CC=CC=C2)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1C2=CC=CC=C2)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34271-31-3 | |
| Record name | rac-(1R,2R)-2-phenylcyclopropane-1-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Trans 2 Phenylcyclopropanecarboxaldehyde
Established Laboratory-Scale Synthetic Routes
Traditional laboratory syntheses of trans-2-Phenylcyclopropanecarboxaldehyde typically involve multi-step sequences starting from readily available precursors. These routes are well-documented and provide reliable access to the target compound, albeit often as a racemic mixture.
Synthesis from 2-Phenylcyclopropanecarboxylic Acid Derivatives
A primary and logical route to this compound begins with the corresponding carboxylic acid, trans-2-Phenylcyclopropanecarboxylic acid. This precursor is accessible through the cyclopropanation of cinnamic acid derivatives. The conversion of the carboxylic acid to the aldehyde can be achieved through a two-step process: activation of the carboxylic acid followed by reduction.
A common method for this transformation involves the initial conversion of the carboxylic acid to its more reactive acid chloride derivative, trans-2-Phenylcyclopropanecarbonyl chloride. This is typically accomplished using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
Following the formation of the acid chloride, a partial reduction is necessary to yield the aldehyde without further reduction to the alcohol. The Rosenmund reduction is a classic and effective method for this purpose. jove.com This catalytic hydrogenation utilizes a poisoned palladium catalyst, typically palladium on barium sulfate (B86663) (Pd/BaSO₄), to moderate the catalyst's activity and prevent over-reduction.
| Step | Reactant | Reagent(s) | Product | Description |
| 1 | trans-2-Phenylcyclopropanecarboxylic acid | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | trans-2-Phenylcyclopropanecarbonyl chloride | Activation of the carboxylic acid to the corresponding acid chloride. |
| 2 | trans-2-Phenylcyclopropanecarbonyl chloride | H₂, Pd/BaSO₄ (poisoned catalyst) | This compound | Rosenmund reduction of the acid chloride to the aldehyde. jove.com |
An alternative, albeit longer, route involves the reduction of the carboxylic acid to the corresponding primary alcohol, trans-2-phenylcyclopropylmethanol, using a strong reducing agent like lithium aluminum hydride (LiAlH₄). The resulting alcohol can then be oxidized to the aldehyde using a mild oxidizing agent to prevent further oxidation to the carboxylic acid. The Swern oxidation, which employs dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride at low temperatures, is a suitable method for this step due to its mild conditions and high selectivity for aldehyde formation. wikipedia.orgalfa-chemistry.comorganic-chemistry.orgchemistrysteps.com
Preparation Utilizing General Procedures for Phenylcyclopropanecarbaldehyde Scaffolds
The synthesis of the phenylcyclopropanecarbaldehyde scaffold can also be approached through more general methods for the formation of cyclopropanes bearing aldehyde or ketone functionalities. acs.org These methods often involve the reaction of an α,β-unsaturated aldehyde or ketone with a suitable cyclopropanating agent. For the synthesis of this compound, this would typically involve the reaction of cinnamaldehyde (B126680) with a carbene or carbenoid source.
The Simmons-Smith reaction, which utilizes a diiodomethane (B129776) and a zinc-copper couple to generate a zinc carbenoid, is a well-known method for cyclopropanation. However, directing the stereoselectivity to favor the trans isomer can be challenging and is often substrate-dependent. Other cyclopropanation methods, such as those involving diazo compounds in the presence of a transition metal catalyst (e.g., copper or rhodium), can also be employed. The choice of catalyst and reaction conditions can influence the diastereoselectivity of the cyclopropanation reaction.
Advanced and Stereoselective Synthetic Approaches for Related Chiral Cyclopropyl (B3062369) Systems
The presence of two stereocenters in this compound means it can exist as a pair of enantiomers. Consequently, significant research has been directed towards the development of stereoselective synthetic methods to access enantiomerically pure or enriched forms of this and related chiral cyclopropyl systems.
Chiral Resolution Techniques Applied to Phenylcyclopropane Precursors
A classical approach to obtaining enantiomerically pure compounds is through the resolution of a racemic mixture. For this compound, this is most effectively carried out on its precursor, trans-2-Phenylcyclopropanecarboxylic acid. The presence of the carboxylic acid functional group allows for the formation of diastereomeric salts with a chiral resolving agent. wikipedia.org
The process involves reacting the racemic carboxylic acid with a single enantiomer of a chiral base. This results in the formation of a mixture of two diastereomeric salts, which, unlike enantiomers, have different physical properties, such as solubility. wikipedia.org This difference in solubility allows for their separation by fractional crystallization. aiche.orgresearchgate.net After separation, the desired diastereomeric salt is treated with an acid to regenerate the enantiomerically pure carboxylic acid.
Commonly used chiral resolving agents for acidic compounds include naturally occurring alkaloids such as brucine, strychnine, and quinine, as well as synthetic chiral amines like (R)- or (S)-1-phenylethylamine. libretexts.orglibretexts.org Cinchona alkaloids have also been shown to be effective for the resolution of cyclopropane (B1198618) carboxylic acids. nih.gov
| Chiral Resolving Agent Class | Example(s) | Principle of Separation |
| Chiral Amines | Brucine, Strychnine, Quinine, (R)- or (S)-1-Phenylethylamine | Formation of diastereomeric salts with differing solubilities, allowing for separation by fractional crystallization. libretexts.orglibretexts.org |
| Cinchona Alkaloids | Cinchonine, Cinchonidine | Formation of diastereomeric salts with the racemic carboxylic acid, enabling separation through recrystallization. nih.gov |
Once the enantiomerically pure trans-2-Phenylcyclopropanecarboxylic acid is obtained, it can be converted to the corresponding enantiomerically pure aldehyde using the methods described in section 2.1.1.
One-Pot Approaches for the Stereoselective Construction of trans-Cyclopropyl Compounds
More contemporary synthetic strategies aim to establish the desired stereochemistry during the formation of the cyclopropane ring, thereby avoiding the need for a separate resolution step. One-pot and catalytic asymmetric methods are at the forefront of this research.
Catalytic asymmetric cyclopropanation is a powerful tool for the enantioselective synthesis of cyclopropanes. nih.govorganic-chemistry.orgnih.govresearchgate.netunimi.it This approach typically involves the reaction of an olefin (in this case, styrene (B11656) or a derivative) with a diazo compound in the presence of a chiral transition metal catalyst. Chiral rhodium and copper complexes are commonly employed for this purpose. The chiral ligands on the metal center control the facial selectivity of the carbene addition to the double bond, leading to the formation of one enantiomer in excess.
Recent advancements have also focused on biocatalytic methods. Engineered enzymes, such as dehaloperoxidases, have been repurposed to catalyze the asymmetric cyclopropanation of vinyl esters with ethyl diazoacetate, yielding cyclopropanol (B106826) derivatives with high diastereo- and enantioselectivity. wpmucdn.comacs.org These cyclopropanols can then be converted to the corresponding aldehydes.
One-pot procedures that combine multiple reaction steps are highly desirable for improving efficiency. For instance, a one-pot method for the catalytic asymmetric synthesis of halocyclopropyl alcohols has been developed. nih.gov This involves an asymmetric alkyl addition to a conjugated enal, followed by a diastereoselective cyclopropanation. The resulting halocyclopropyl alcohol can serve as a precursor to the desired aldehyde. Such integrated approaches represent a significant step towards the efficient and stereocontrolled synthesis of complex molecules like this compound.
Reactivity Profiles and Detailed Mechanistic Investigations of Trans 2 Phenylcyclopropanecarboxaldehyde
Intrinsic Reactivity of the Cyclopropane (B1198618) Ring Moiety
The chemical behavior of trans-2-phenylcyclopropanecarboxaldehyde is significantly influenced by the presence of the three-membered cyclopropane ring. This carbocycle is characterized by substantial ring strain, which renders it susceptible to a variety of ring-opening reactions that are not observed in larger, more stable cycloalkanes like cyclopentane (B165970) and cyclohexane. libretexts.org
The high reactivity of the cyclopropane ring is a direct consequence of its inherent strain energy, which is approximately 27.6 kcal/mol. masterorganicchemistry.com This instability arises from two primary sources: angle strain and torsional strain.
Angle Strain: According to Baeyer's strain theory, the ideal bond angle for sp³-hybridized carbon atoms is the tetrahedral angle of 109.5°. du.ac.inresearchgate.net In the planar structure of cyclopropane, the internal C-C-C bond angles are constrained to 60°, a significant deviation from the ideal value. pharmaguideline.com This compression of bond angles leads to inefficient overlap of the sp³ hybrid orbitals, resulting in weaker, "bent" or "banana" bonds and a substantial increase in the molecule's potential energy. researchgate.net This inherent strain makes the C-C bonds in cyclopropane weaker (bond dissociation energy of ~65 kcal/mol) compared to a typical C-C bond (~80-85 kcal/mol), predisposing the ring to cleavage. masterorganicchemistry.com
The culmination of these strains means that reactions leading to the cleavage of the cyclopropane ring are energetically favorable, as they release the stored strain energy to form more stable, open-chain structures. researchgate.netpharmaguideline.com
Comparative Strain Energies of Cycloalkanes
| Cycloalkane | Ring Size | Total Strain Energy (kcal/mol) | Strain Energy per CH₂ Group (kcal/mol) |
|---|---|---|---|
| Cyclopropane | 3 | 27.6 | 9.2 |
| Cyclobutane | 4 | 26.3 | 6.6 |
| Cyclopentane | 5 | 6.2 | 1.2 |
| Cyclohexane | 6 | 0.1 | ~0 |
The cyclopropane ring in this compound is activated towards nucleophilic attack due to its "donor-acceptor" (DA) nature. thieme-connect.comscispace.com The phenyl group acts as an electron-donating group, while the carboxaldehyde functions as an electron-accepting group. This electronic arrangement polarizes the C1-C2 and C1-C3 bonds of the cyclopropane ring, making the benzylic carbon (C2) electrophilic and susceptible to attack by nucleophiles.
The ring-opening typically proceeds through a mechanism analogous to an Sₙ2 displacement. scispace.com A nucleophile attacks the electrophilic carbon center, leading to the cleavage of a C-C bond and the formation of a stable, 1,3-difunctionalized open-chain product. thieme-connect.com The reaction is often catalyzed by Brønsted or Lewis acids. scispace.com A Brønsted acid can protonate the carbonyl oxygen of the aldehyde, enhancing its electron-withdrawing capacity and further polarizing the cyclopropane ring. scispace.com This activation facilitates the nucleophilic attack at room temperature.
The general mechanistic pathway can be summarized as:
Activation: The aldehyde group is protonated by a Brønsted acid, increasing the electrophilicity of the cyclopropane ring.
Nucleophilic Attack: A nucleophile attacks the benzylic carbon atom (C2), leading to the cleavage of the C1-C2 bond.
Proton Transfer/Tautomerization: Subsequent proton transfers or tautomerization steps lead to the final ring-opened product and regeneration of the acid catalyst. scispace.com
This methodology is amenable to a wide range of nucleophiles, including arenes, indoles, azides, and alcohols. scispace.com
Free radical reactions provide another effective pathway for the transformation of cyclopropane derivatives. beilstein-journals.orgnih.gov The high ring strain facilitates the opening of the three-membered ring upon the formation of a radical center adjacent to it. A common mechanistic feature is the rapid ring-opening of a cyclopropyl-substituted carbon radical to generate a more stable, less strained alkyl radical. beilstein-journals.orgnih.gov
In the context of this compound, a radical transformation could be initiated by the formation of an acyl radical from the aldehyde moiety. beilstein-journals.org The general sequence for such a transformation involves:
Radical Formation: A radical initiator generates a reactive radical species, which can abstract the aldehydic hydrogen to form a transient acyl radical.
Radical Rearrangement: While direct interaction of the acyl radical with the adjacent cyclopropane ring is complex, if a radical is formed on the cyclopropane ring itself (e.g., through addition of an external radical), it would undergo extremely rapid ring cleavage. The cleavage occurs to form the most stable possible alkyl radical intermediate.
Further Reaction: The resulting ring-opened radical intermediate can then undergo various subsequent reactions, such as intermolecular cyclization with the phenyl ring, oxidation, or reaction with a radical acceptor to yield the final product. beilstein-journals.orgnih.gov
These radical-mediated processes are valued for their mild reaction conditions and high tolerance for various functional groups. beilstein-journals.org
Reactivity of the Carbonyl Functional Group
Beyond the reactivity of its strained ring, the aldehyde functional group in this compound serves as a key site for chemical transformations, particularly nucleophilic addition reactions. libretexts.org
Group 14 dimetallenes, which are heavy analogues of alkenes containing a double bond between silicon, germanium, or tin atoms, are highly reactive species. nih.govrsc.org Their chemistry is characterized by addition reactions across the E=E double bond. The reaction of an aldehyde, an electrophilic species, with a nucleophilic dimetallene is expected to proceed readily.
While specific studies on this compound are not detailed, the reaction can be predicted based on the known reactivity of dimetallenes with other unsaturated molecules like olefins and alkynes. nih.gov A likely pathway is a [2+2] cycloaddition reaction between the C=O bond of the aldehyde and the E=E bond of the dimetallene. This would result in the formation of a four-membered heterocyclic ring, an oxa-ditetrelacyclobutane. The reaction mechanism can be either concerted or stepwise.
A stepwise mechanism involving a 1,4-biradical intermediate is a highly plausible pathway for the reaction between the aldehyde and a Group 14 dimetallene. This is particularly true given that many dimetallenes possess significant biradical character in their ground state.
The proposed mechanism unfolds as follows:
Initial Attack and Biradical Formation: The reaction initiates with the formation of a single bond between one of the Group 14 atoms and the carbonyl oxygen. This homolytic bond formation generates a 1,4-biradical intermediate, with one radical center on the carbonyl carbon and the other on the second Group 14 atom.
Biradical Cyclization: This biradical intermediate can then undergo rapid ring closure through the combination of the two radical centers, yielding the thermodynamically stable four-membered oxa-ditetrelacyclobutane ring.
Product Divergence: If the 1,4-biradical intermediate has a sufficient lifetime, it may undergo alternative reactions before cyclization, leading to product divergence. Potential competing pathways include:
Fragmentation: The intermediate could fragment into different radical species.
Rearrangement: The radical centers could induce rearrangements within the molecule, such as hydrogen atom abstraction or interaction with the phenylcyclopropyl moiety.
Intermolecular Reactions: The biradical could be trapped by another molecule in the reaction mixture.
The specific products formed would depend on the relative rates of cyclization versus these alternative pathways, which are influenced by factors such as the nature of the substituents on the dimetallene, the solvent, and the reaction temperature.
Addition Reactions to Group 14 (Di)metallenes (Si=Si, Si=C, Ge=C, Ge=Ge)
Formation and Characterization of 1,4-Zwitterionic Intermediates
Decarbonylation Reactions and Their Stereochemical Outcomes
Detailed studies specifically outlining the decarbonylation reactions of this compound and their resulting stereochemical outcomes are not prominently featured in the available scientific literature. Decarbonylation is a common transformation for aldehydes, often proceeding through radical or organometallic intermediates, and the stereochemistry of the starting material can significantly influence the stereochemistry of the product. However, specific data for this compound is not available.
Reactions Employing this compound as a Mechanistic Probe for Aldehyde Additions to Unconventional Substrates (e.g., Nitriles and Amides)
The use of specific aldehydes as mechanistic probes allows for the elucidation of reaction pathways. While α,β-unsaturated aldehydes have been utilized as mechanistic probes in N-heterocyclic carbene (NHC) catalyzed reactions, there is no specific information available in the searched literature regarding the use of this compound as a probe for aldehyde additions to nitriles and amides.
Stereochemical Control and Selectivity in Reactions Involving this compound
Diastereoselectivity Observed in Adduct Formation
The stereochemistry of reactants plays a pivotal role in determining the stereochemical outcome of a reaction. In the context of adduct formation, the inherent chirality and geometry of this compound are expected to exert significant control over the formation of new stereocenters. While general principles of diastereoselective synthesis are well-established, specific studies detailing the diastereoselectivity in adduct formation directly involving this aldehyde are not available in the searched literature.
Role of Steric and Electronic Factors in Directing Stereochemical Outcomes
The stereochemical course of a reaction is governed by a delicate interplay of steric and electronic factors. researchgate.net Steric hindrance, arising from the spatial arrangement of atoms, can direct an incoming reagent to the less hindered face of a molecule. Electronic effects, such as the distribution of electron density and orbital interactions, also play a crucial role in determining the preferred trajectory of approach for a reagent. In the case of this compound, the phenyl and cyclopropyl (B3062369) groups would present distinct steric and electronic environments, which would be expected to influence the stereochemical outcome of its reactions. However, specific research dissecting the precise roles of these factors for this particular compound is not found in the available literature.
Computational and Theoretical Chemistry Studies of Trans 2 Phenylcyclopropanecarboxaldehyde
Quantum Mechanical Investigations of Reaction Pathways and Energy Landscapes
These studies, employing Density Functional Theory (DFT), typically elucidate a catalytic cycle involving:
Oxidative Addition: The aldehyde C-H bond adds to the rhodium(I) center, forming a rhodium(III) hydride intermediate.
Migratory Insertion: A migratory extrusion of the carbonyl group (CO) occurs.
Reductive Elimination: The final hydrocarbon product is eliminated, regenerating the rhodium(I) catalyst.
For trans-2-Phenylcyclopropanecarboxaldehyde, the energy profile of this pathway would be influenced by the electronic and steric effects of the phenyl and cyclopropyl (B3062369) groups. The phenyl group, through its electronic properties, can stabilize transition states, while the strained cyclopropyl ring can influence the energetics of bond cleavage and formation. A detailed quantum mechanical investigation would be necessary to quantify these effects and map the minimum energy path for the decarbonylation, as well as to explore competing pathways such as ring-opening reactions under thermal or photochemical conditions.
Detailed Characterization of Transition States and Reactive Intermediates (e.g., Biradical, Zwitterionic)
The nature of transition states and reactive intermediates is a cornerstone of mechanistic chemistry. In the context of cyclopropane (B1198618) chemistry, the potential for biradical and zwitterionic intermediates is particularly relevant, especially in thermal rearrangements and cycloadditions.
For this compound, thermal isomerization could proceed through the homolytic cleavage of a carbon-carbon bond in the cyclopropane ring, leading to a 1,3-diradical intermediate. The stability and subsequent reaction pathways of this diradical would be significantly influenced by the phenyl substituent, which can provide resonance stabilization.
In other potential reactions, such as cycloadditions, the possibility of zwitterionic intermediates arises. The polarity of the reactants and the solvent would play a crucial role in determining whether the reaction proceeds through a concerted mechanism, or a stepwise pathway involving a zwitterionic or biradical intermediate. Computational studies on simpler cyclopropane systems have shown that the energy difference between these intermediates can be subtle, and the preferred pathway is often dependent on the specific substituents and reaction conditions. A detailed computational analysis of this compound would be required to characterize the geometries and energies of these potential transition states and intermediates for its specific reactions.
Computational Modeling of Solvent Effects on Reaction Energetics and Mechanism Shifts
Solvent plays a critical role in many chemical reactions, influencing both reaction rates and mechanistic pathways. Computational models, such as the Polarizable Continuum Model (PCM), are employed to simulate these effects.
For reactions involving this compound, particularly those that may involve charge separation in the transition state or the formation of ionic intermediates, solvent effects are expected to be significant. For instance, a reaction proceeding through a zwitterionic intermediate would be substantially stabilized by polar solvents, thereby lowering the activation energy and potentially favoring this pathway over a non-polar, biradical pathway.
In the case of the rhodium-catalyzed decarbonylation, while often performed in non-polar solvents like benzene, the polarity of the solvent could still influence the energetics of the polar rhodium-containing intermediates in the catalytic cycle. A comprehensive computational study would involve optimizing the geometries of reactants, transition states, and products in different solvent environments to provide a quantitative understanding of how solvent polarity can modulate the energy landscape and potentially induce a shift in the reaction mechanism.
Theoretical Analysis of Bonding Models within the Cyclopropyl System and Aromatic Substituents (e.g., Coulson–Moffitt Model)
The unique bonding in cyclopropane is a classic topic in theoretical organic chemistry. The Coulson–Moffitt model provides a foundational description of the carbon-carbon bonds in the cyclopropane ring as "bent" or "banana" bonds. This model is based on the concept of sp³ hybridized carbons where the inter-orbital angle is greater than the internuclear angle of 60°, leading to orbital overlap outside the direct line between the nuclei. This strained bonding model successfully explains the high reactivity of the cyclopropane ring.
For this compound, this fundamental bonding picture is modulated by the substituents. The phenyl group, being an aromatic substituent, can interact with the cyclopropane ring through conjugation. This interaction can affect the electron density distribution within the ring and influence the strength and reactivity of the C-C bonds. The aldehyde group, with its carbonyl moiety, also exerts electronic effects.
Strategic Applications of Trans 2 Phenylcyclopropanecarboxaldehyde in Advanced Organic Synthesis
Utilization as a Mechanistic Probe in Organometallic and Main Group Element Chemistry
The rigid three-membered ring of trans-2-phenylcyclopropanecarboxaldehyde provides a well-defined steric and electronic environment, making it an effective tool for elucidating the mechanisms of various chemical transformations. The fixed spatial arrangement of the phenyl and aldehyde groups allows for a more precise analysis of transition state geometries and stereoelectronic effects that govern the outcome of reactions involving organometallic and main group element reagents.
One notable example of its application as a mechanistic probe is in the study of the addition of silylenes (silenes) to carbonyl compounds. The stereochemical outcome of the reaction of a silene with this compound can provide insights into the geometry of the approaching silene and the nature of the transition state. The diastereoselectivity of such reactions can help to distinguish between different proposed mechanisms, such as a concerted [2+2] cycloaddition or a stepwise pathway involving a diradical or zwitterionic intermediate. For instance, the addition of Mes2Si=C(H)(CH2-t-Bu) to this compound was examined to probe the reactivity of this naturally polarized Couret silene. researchgate.net
Furthermore, in the study of Grignard reagent additions, while many reactions with aliphatic aldehydes are straightforward, the use of structurally defined aldehydes like this compound can help to dissect the subtle interplay of steric and electronic factors that control the reaction's stereoselectivity. researchgate.netnih.govnih.govresearchgate.net The diastereomeric ratio of the resulting secondary alcohols can provide evidence for or against proposed transition state models, such as those involving single-electron transfer (SET) processes. researchgate.net
Role as a Precursor for the Stereoselective Synthesis of Chiral Cyclopropane (B1198618) Derivatives
The cyclopropane motif is a key structural feature in a variety of biologically active molecules, including certain antiviral and anticancer agents. This compound serves as a valuable starting material for the stereoselective synthesis of more complex and functionally diverse chiral cyclopropane derivatives.
A significant application in this area is the synthesis of cyclopropane-containing nucleoside analogs, which have shown promise as antiviral agents. For example, the synthesis of methylenecyclopropane (B1220202) analogues of nucleosides, such as the antiviral compound synguanol, can be envisioned to start from a derivative of this compound. nih.gov The stereochemistry of the final product is critically dependent on the stereochemistry of the cyclopropane precursor. The general synthetic strategy often involves the alkylation of a nucleobase with a suitably functionalized cyclopropane electrophile, followed by elimination to generate the exocyclic double bond. nih.gov
The development of synthetic routes to these antiviral agents highlights the importance of having access to enantiomerically pure cyclopropane building blocks. While the direct synthesis of synguanol from this compound is not explicitly detailed in the provided search results, the established methods for constructing such analogues underscore the potential of this aldehyde as a key precursor. nih.govresearchgate.net
| Precursor Type | Target Molecule Class | Relevant Biological Activity |
| Functionalized Cyclopropane | Methylenecyclopropane Nucleoside Analogs | Antiviral (e.g., against HCMV and MCMV) |
| Chiral Cyclopropane Carboxylates | Antiviral Nucleosides | Antiviral |
Integration into Asymmetric Synthesis Methodologies: Principles of Asymmetric Induction (e.g., Nucleophilic Additions to Chiral Carbonyl Compounds, Felkin–Anh Model)
The stereocenter alpha to the carbonyl group in this compound makes it an excellent substrate for studying and applying the principles of asymmetric induction in nucleophilic addition reactions. The stereochemical outcome of the addition of a nucleophile to the aldehyde is governed by the pre-existing chirality of the molecule, leading to the preferential formation of one diastereomer over the other.
The Felkin-Anh model is a widely accepted theoretical framework for predicting the stereoselectivity of nucleophilic additions to chiral aldehydes and ketones. libretexts.orgyoutube.comrsc.orguvic.ca This model considers the steric and electronic interactions in the transition state to determine the favored trajectory of the incoming nucleophile.
According to the Felkin-Anh model, the largest substituent on the alpha-carbon orients itself perpendicular to the carbonyl group to minimize steric interactions. The nucleophile then attacks the carbonyl carbon from the less hindered face, which is typically opposite to the largest group and along the Bürgi-Dunitz trajectory (approximately 107 degrees). In the case of this compound, the phenyl group is the largest substituent. Therefore, the model predicts that the nucleophile will preferentially attack from the face where it encounters the smaller hydrogen atom on the stereocenter, leading to a predictable diastereomeric outcome.
Quantum chemical calculations have been employed to provide a quantitative understanding of the Felkin-Anh model. rsc.org Studies on similar molecules, such as (S)-2-phenylpropanal, have shown that the preference for the Felkin-Anh addition is primarily due to a less destabilizing strain energy in the transition state, arising from steric factors. rsc.org Favorable electrostatic interactions also contribute to the preferred approach of the nucleophile. rsc.org
The predictability of the Felkin-Anh model allows for the rational design of synthetic strategies that utilize this compound to generate new stereocenters with a high degree of control. This is particularly valuable in the synthesis of complex molecules where the stereochemical integrity of each chiral center is crucial for the molecule's biological activity.
| Model | Key Principle | Predicted Outcome for this compound |
| Felkin-Anh | Nucleophilic attack occurs from the less sterically hindered face, opposite the largest substituent at the alpha-carbon. | Preferential formation of one diastereomer due to the directing effect of the phenyl group. |
Derivatization Strategies for the Construction of Complex Molecular Architectures and Functionalized Scaffolds
The aldehyde functionality of this compound provides a versatile handle for a wide range of chemical transformations, enabling its derivatization into more complex molecular architectures and functionalized scaffolds. These derivatization strategies are crucial for building molecules with specific biological or material properties.
One of the most common and powerful methods for carbon-carbon bond formation from an aldehyde is the Wittig reaction and its variant, the Horner-Wadsworth-Emmons (HWE) reaction . These reactions allow for the conversion of the aldehyde group into an alkene with predictable stereochemistry.
Wittig Reaction: This reaction involves the use of a phosphorus ylide to convert the aldehyde into an alkene. The stereochemical outcome (E or Z) can often be controlled by the nature of the ylide and the reaction conditions.
Horner-Wadsworth-Emmons (HWE) Reaction: This modification of the Wittig reaction typically employs a phosphonate (B1237965) carbanion and generally provides the (E)-alkene with high selectivity. The water-soluble phosphate (B84403) byproduct of the HWE reaction simplifies purification compared to the triphenylphosphine (B44618) oxide generated in the Wittig reaction.
By employing these olefination reactions, the carbon chain of this compound can be extended, and various functional groups can be introduced. For example, the resulting alkene can be a key intermediate in the synthesis of natural products or their analogs.
Another important derivatization strategy involves the synthesis of conformationally constrained amino acids . These are valuable building blocks in medicinal chemistry for the design of peptides and peptidomimetics with enhanced stability and biological activity. The aldehyde group of this compound can be converted into an amino group through reductive amination or other synthetic routes. The resulting cyclopropyl (B3062369) amino acid would have a rigid backbone, which can be incorporated into peptides to induce specific secondary structures, such as helices. nih.govrsc.orgnih.govcsic.esresearchgate.net
The table below summarizes some of the key derivatization strategies and their potential applications.
| Derivatization Reaction | Resulting Functional Group | Potential Application |
| Wittig Reaction | Alkene | Natural Product Synthesis, Complex Molecule Construction |
| Horner-Wadsworth-Emmons Reaction | (E)-Alkene | Stereoselective Synthesis of Olefins |
| Reductive Amination | Amine | Synthesis of Constrained Amino Acids and Peptidomimetics |
| Aldol (B89426) Condensation | α,β-Unsaturated Aldehyde/Ketone | Elaboration of Carbon Skeletons |
Future Research Directions and Emerging Applications in Chemical Science
Development of Novel Catalytic Systems for Highly Stereoselective Transformations
The development of new catalytic systems that can achieve highly stereoselective transformations is a cornerstone of modern organic synthesis. In the context of trans-2-Phenylcyclopropanecarboxaldehyde, a notable area of investigation has been its decarbonylation, a reaction that provides a stereospecific route to phenylcyclopropanes.
A key transformation in this area involves the use of rhodium catalysts. Specifically, bis[1,3-bis(diphenylphosphino)propane]rhodium chloride has been shown to catalyze a highly stereoselective decarbonylation of this compound. This catalytic process is instrumental in the synthesis of chiral phenylcyclopropanes, particularly those with isotopic labels, which are valuable tools in mechanistic studies.
Further research in this area could focus on the development of more sustainable and cost-effective catalytic systems. This includes exploring catalysts based on earth-abundant metals to replace precious metals like rhodium. Additionally, the design of new chiral ligands could enhance the enantioselectivity of transformations involving prochiral derivatives of this compound.
Table 1: Catalytic Systems for Transformations of this compound
| Catalyst | Transformation | Key Features |
|---|---|---|
| Wilkinson's catalyst (RhCl(PPh₃)₃) | Decarbonylation | Well-studied, provides insight into reaction mechanisms. |
Exploration of Integration into Multi-Component and Cascade Reaction Sequences
While specific examples of the integration of this compound into multi-component and cascade reactions are not extensively documented, its chemical structure suggests significant potential in this area. The aldehyde group is a versatile handle for a variety of transformations that can initiate or participate in such reaction sequences.
One promising avenue is its use in the synthesis of heterocyclic compounds. For instance, aldehydes are known to react with o-phenylenediamine (B120857) to form 2-substituted benzimidazoles. The successful reaction of trans-2-phenylcyclopropyl aldehyde to form the corresponding benzimidazole (B57391) in high yield using a supported gold nanoparticle catalyst highlights its utility as a building block in such transformations. This reaction could be integrated into a one-pot, multi-component synthesis of diverse benzimidazole libraries.
Future research should aim to design and investigate cascade reactions where the unique reactivity of the cyclopropane (B1198618) ring can be exploited in subsequent steps. For example, a reaction could be initiated at the aldehyde, followed by a catalyst- or reagent-triggered ring-opening of the cyclopropane to introduce further complexity in a single synthetic operation. Organocatalytic cascade reactions, which have proven effective for the synthesis of chiral cyclopropanes from α,β-unsaturated aldehydes, could be adapted to utilize this compound as a substrate for the construction of more complex molecular architectures.
Advanced Spectroscopic Techniques for in situ Mechanistic Elucidation of Transient Intermediates
Understanding the reaction mechanisms and identifying transient intermediates are crucial for optimizing existing reactions and developing new synthetic methodologies. The decarbonylation of this compound catalyzed by Wilkinson's catalyst has been a subject of detailed mechanistic studies, providing a platform for the application of advanced analytical techniques.
Studies involving deuterated analogs of this compound have been particularly insightful. The partial loss of the deuterium (B1214612) label during decarbonylation has been investigated using mass spectrometry and NMR spectroscopy. These experiments have helped to elucidate the complex mechanistic steps, including the potential for reversible ortho-metalation of the catalyst's phosphine (B1218219) ligands and the source of hydrogen atoms in the product.
Future investigations could employ more advanced in situ spectroscopic techniques to directly observe reactive intermediates. Time-resolved infrared (TRIR) spectroscopy and advanced NMR techniques could provide real-time information on the formation and consumption of intermediates in the catalytic cycle. Computational studies, such as Density Functional Theory (DFT) calculations, have already been used to model the reaction pathway of the rhodium-catalyzed decarbonylation. researchgate.net Combining these computational approaches with in situ spectroscopic data would offer a more complete picture of the reaction mechanism, including the structures and energetics of transient species.
Table 2: Mechanistic Investigation Techniques for this compound Reactions
| Technique | Information Gained |
|---|---|
| Isotopic Labeling (e.g., Deuterium) | Tracing reaction pathways and identifying sources of atoms. |
| Mass Spectrometry | Determining the isotopic composition of products. |
| NMR Spectroscopy | Characterizing starting materials, products, and stable intermediates. |
Potential Utility as a Versatile Building Block in Materials Science or Supramolecular Chemistry
Currently, there is a notable absence of research exploring the application of this compound as a building block in materials science or supramolecular chemistry. However, its unique combination of a rigid cyclopropane core, an aromatic phenyl group, and a reactive aldehyde functionality suggests that it could be a valuable synthon in these fields.
The phenylcyclopropane moiety can be considered a rigid scaffold that could be incorporated into polymers to control their conformational properties. The aldehyde group provides a convenient point for polymerization or for grafting onto existing polymer backbones. For example, it could be used in condensation polymerizations or as a precursor to other functional groups suitable for polymerization.
In supramolecular chemistry, the defined geometry of the trans-2-phenylcyclopropyl group could be exploited in the design of host-guest systems or self-assembling molecules. The phenyl ring can participate in π-π stacking interactions, while the aldehyde can be modified to introduce hydrogen bonding motifs or other non-covalent interaction sites. Future research in this area could involve the synthesis of derivatives of this compound designed to self-assemble into well-defined supramolecular structures.
Q & A
Basic: What are the primary synthetic routes for trans-2-Phenylcyclopropanecarboxaldehyde, and how is stereochemical control achieved during cyclopropanation?
Methodological Answer:
The synthesis of cyclopropane derivatives often employs cyclopropanation reactions using diazo compounds. For example, ethyl diazoacetate reacts with substituted alkenes (e.g., styrenes) under acidic or basic conditions to form cyclopropane rings. Stereochemical control is critical for the trans configuration. Key strategies include:
- Chiral catalysts : Transition-metal catalysts (e.g., Rh(II)) with chiral ligands can induce enantioselectivity.
- Reaction conditions : Temperature and solvent polarity influence the transition state, favoring the trans isomer due to reduced steric hindrance.
- Post-synthetic modification : Oxidation of ester intermediates (e.g., ethyl trans-2-phenylcyclopropanecarboxylate) to the aldehyde using oxidizing agents like pyridinium chlorochromate (PCC) .
Basic: How can researchers confirm the stereochemistry and purity of this compound?
Methodological Answer:
Characterization involves a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : NOESY or ROESY experiments identify spatial proximity of protons, confirming trans stereochemistry. For example, the cyclopropane ring protons show distinct coupling constants (J ~5–8 Hz for trans vs. cis).
- X-ray crystallography : Definitive confirmation of molecular geometry and stereochemistry.
- Chiral chromatography : Use of chiral stationary phases (e.g., Chiralcel OD-H) to separate enantiomers and assess optical purity .
Advanced: What computational methods are used to predict the stability and reactivity of this compound in synthetic pathways?
Methodological Answer:
Density Functional Theory (DFT) calculations provide insights into:
- Ring strain : Cyclopropane’s angle strain (60° vs. ideal 109.5°) and torsional effects.
- Transition states : Modeling reaction pathways (e.g., cyclopropanation or oxidation) to identify energy barriers.
- Electronic effects : The electron-withdrawing aldehyde group influences reactivity in nucleophilic additions. Software like Gaussian or ORCA is used, with basis sets (e.g., B3LYP/6-31G*) optimized for organic molecules .
Advanced: How can structure-activity relationship (SAR) studies guide the design of this compound derivatives for medicinal chemistry applications?
Methodological Answer:
SAR studies focus on modifying the phenyl or aldehyde groups to optimize bioactivity. For example:
- Fluorine substitution : Introducing electron-withdrawing groups (e.g., 2-fluorophenyl) enhances metabolic stability and receptor binding.
- Piperazine derivatives : Coupling the aldehyde to arylpiperazines (via reductive amination) targets dopaminergic receptors (e.g., D2/D4 subtypes).
- In vitro assays : Competitive binding assays (e.g., radioligand displacement) quantify affinity and selectivity .
Advanced: How should researchers address contradictions in spectroscopic or crystallographic data for cyclopropane derivatives?
Methodological Answer:
Contradictions arise from sample purity, crystal packing effects, or dynamic processes. Resolution strategies include:
- Multi-technique validation : Cross-reference NMR, HPLC, and X-ray data.
- Dynamic NMR : Detect ring-opening equilibria or conformational flexibility at variable temperatures.
- Meta-analysis : Apply heterogeneity metrics (e.g., I² statistic) to assess variability across studies, as described in meta-analytical frameworks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
